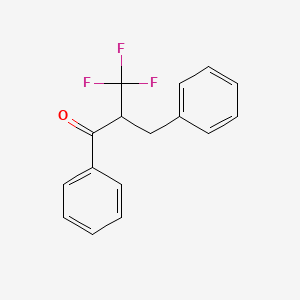
1,3-Diphenyl-2-(trifluoromethyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diphenyl-2-(trifluoromethyl)-1-propanone is an organic compound characterized by the presence of two phenyl groups and a trifluoromethyl group attached to a propanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-2-(trifluoromethyl)-1-propanone can be synthesized through various methods. One common approach involves the reaction of 1,3-diphenyl-2-propenone with trifluoromethylating agents under controlled conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diphenyl-2-(trifluoromethyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl groups.
Wissenschaftliche Forschungsanwendungen
1,3-Diphenyl-2-(trifluoromethyl)-1-propanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Diphenyl-2-(trifluoromethyl)-1-propanone involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The phenyl groups contribute to π-π interactions and other non-covalent interactions with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diphenyl-2-propenone: Lacks the trifluoromethyl group, resulting in different reactivity and properties.
1,3-Diphenyl-2-propyn-1-ol: Contains a hydroxyl group instead of a ketone group, leading to different chemical behavior.
Uniqueness
1,3-Diphenyl-2-(trifluoromethyl)-1-propanone is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects, enhancing its reactivity and stability compared to similar compounds .
Eigenschaften
Molekularformel |
C16H13F3O |
|---|---|
Molekulargewicht |
278.27 g/mol |
IUPAC-Name |
2-benzyl-3,3,3-trifluoro-1-phenylpropan-1-one |
InChI |
InChI=1S/C16H13F3O/c17-16(18,19)14(11-12-7-3-1-4-8-12)15(20)13-9-5-2-6-10-13/h1-10,14H,11H2 |
InChI-Schlüssel |
SJSCKEKKBSNJKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)C2=CC=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


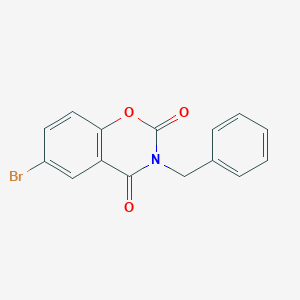
![Methyl [(1R)-1-(3-methylphenyl)-3-oxobutyl]carbamate](/img/structure/B12530136.png)


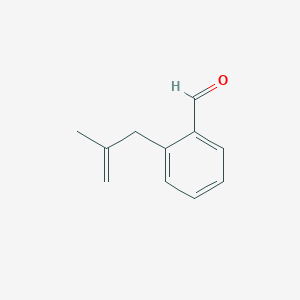
![1-[12-(Acetylsulfanyl)dodecyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12530156.png)

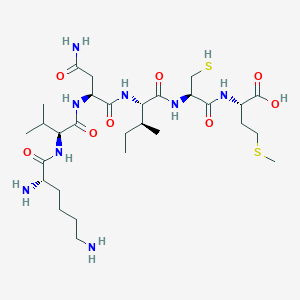

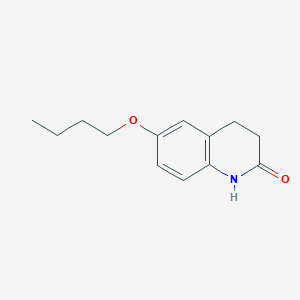
![3-Pyridinol, 2-[(1-ethylpropyl)amino]-](/img/structure/B12530185.png)
![Benzene, 1,2-bis[[4-(bromomethyl)phenoxy]methyl]-](/img/structure/B12530187.png)


